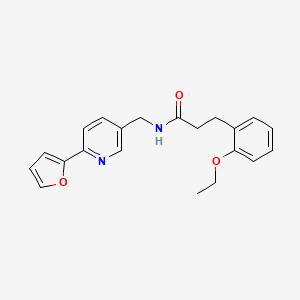

![molecular formula C17H18N2O2S B2779509 N-[1-(噻吩-2-甲酰基)-3,4-二氢-2H-喹啉-7-基]丙酰胺 CAS No. 946218-74-2](/img/structure/B2779509.png)

N-[1-(噻吩-2-甲酰基)-3,4-二氢-2H-喹啉-7-基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

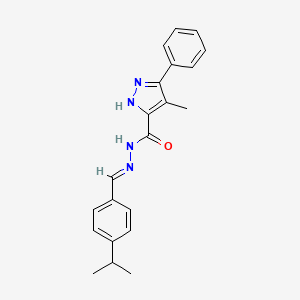

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide, also known as TQP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. TQP is a quinoline-based compound that possesses a unique chemical structure that makes it an attractive target for drug design and development. The following paper will provide an overview of TQP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

喹啉作为癌症药物发现中的特权支架

喹啉化合物以双环结构为特征,该双环结构包括一个与吡啶稠合的苯环,以其医学益处而著称,尤其是在抗疟和抗微生物活性方面。一些基于喹啉的化合物由于其抑制酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复的能力而表现出有效的抗癌活性。喹啉的合成多功能性允许生成结构多样的衍生物,表明其作为开发癌症治疗剂的支架的潜力(Solomon & H. Lee, 2011)。

噻吩-喹啉衍生物的合成和反应性

喹啉-5-胺与噻吩-2-羰基氯缩合导致合成 N-(喹啉-5-基)噻吩-2-羧酰胺。这证明了噻吩-喹啉衍生物的化学反应性,允许进一步改性和衍生化以探索新的生物活性及其应用(A. Aleksandrov 等,2020)。

化学传感和分子对接研究

喹啉的酰硫脲衍生物,包括 1-(噻吩-2-羰基)-3-(喹啉-8-基)硫脲,已被合成并表征其荧光发射和传感能力。分子对接研究表明潜在的抗炎、抗疟和抗结核活性。这些衍生物还具有良好的抗氧化活性,突出了它们在化学传感和治疗应用中的潜力(A. Kalaiyarasi 等,2019)。

用于金属离子检测的荧光研究

喹啉衍生物已用于开发用于检测水性介质中诸如 Zn2+ 等金属离子的荧光化学传感器。这些化学传感器在金属结合时表现出显着的荧光增强,表明它们在环境监测和分析化学中的用途(Y. S. Kim 等,2016)。

作用机制

Target of Action

The compound, also known as N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide or N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide, is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . The primary target of this compound, like LSD, is likely to be the serotonin receptors in the brain .

Mode of Action

LSD is known to bind to and activate serotonin receptors, leading to its psychoactive effects .

Biochemical Pathways

The compound’s interaction with serotonin receptors can affect various biochemical pathways. Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes . Therefore, the activation of these receptors by the compound can lead to changes in these functions.

Pharmacokinetics

LSD is known to be rapidly absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The activation of serotonin receptors by this compound can lead to a variety of molecular and cellular effects. These can include changes in cell signaling, neurotransmitter release, and neuronal excitability. At the behavioral level, these changes can manifest as alterations in mood, perception, cognition, and physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as their health status, genetic makeup, and age), and external factors such as stress and environment .

属性

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVELSSJQQSGFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2779432.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)

![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)

![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)